3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclopropyl and sulfanylidene groups adds unique chemical properties that can be exploited in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfanylidene Group Addition: The sulfanylidene group can be introduced through thiolation reactions, using reagents such as thiourea or sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclopropyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or catalytic).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives and thiols.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the sulfanylidene group can facilitate interactions with thiol-containing biomolecules, while the quinazolinone core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Cyclopropyl-Containing Compounds: Molecules that feature the cyclopropyl group, which imparts unique steric and electronic properties.
Sulfanylidene-Containing Compounds: Compounds with sulfur-containing functional groups, which can exhibit similar reactivity.
Uniqueness
- The combination of the cyclopropyl, methyl, and sulfanylidene groups in the quinazolinone core makes this compound unique. This specific arrangement can lead to distinct chemical reactivity and biological activity compared to other quinazolinone derivatives or sulfur-containing compounds.
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-cyclopropyl-8-methyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-7-3-2-4-9-10(7)13-12(16)14(11(9)15)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,16) |
InChI Key |
XUXWLMDDWJITJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C(=S)N2)C3CC3 |
Origin of Product |
United States |
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